ALDH3A1 Inhibitory Potency of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde Compared to Benzimidazole-Derived Inhibitors
2-Chloro-6-hydroxy-4-methoxybenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 µM (2.10E+3 nM) [1]. This places its potency between the highly selective submicromolar inhibitor CB7 (IC50 = 0.2 µM) [2] and the less potent CB29 (IC50 = 16 µM) . This intermediate potency profile may be advantageous for research applications requiring partial ALDH3A1 modulation without complete enzymatic shutdown.
| Evidence Dimension | Inhibitory activity against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | CB7: IC50 = 0.2 µM; CB29: IC50 = 16 µM |
| Quantified Difference | 10.5-fold less potent than CB7; 7.6-fold more potent than CB29 |
| Conditions | Spectrophotometric assay using benzaldehyde as substrate, preincubated for 1 min |
Why This Matters
Provides a defined potency benchmark for ALDH3A1-mediated applications, enabling informed selection when a tool compound with moderate, rather than potent, inhibition is required.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. IC50: 2.10E+3 nM for human ALDH3A1. View Source
- [2] Parajuli, B., et al. (2014). Selective ALDH3A1 inhibition by benzimidazole analogues increase mafosfamide sensitivity in cancer cells. Journal of Medicinal Chemistry, 57(1), 449-461. (IC50 of CB7 = 0.2 μM). View Source
